1-Bromo-1-(difluoromethyl)cyclopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

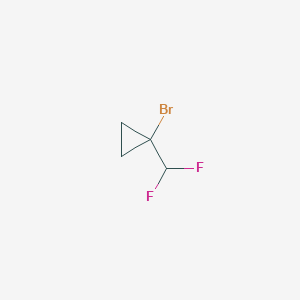

1-Bromo-1-(difluoromethyl)cyclopropane is an organofluorine compound characterized by a cyclopropane ring substituted with a bromine atom and a difluoromethyl group.

Métodos De Preparación

The synthesis of 1-Bromo-1-(difluoromethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with brominating agents and difluoromethylating reagents. One common method includes the bromination of 1-(difluoromethyl)cyclopropane using N-bromosuccinimide (NBS) in the presence of a radical initiator . Industrial production methods may involve more scalable processes, such as continuous flow chemistry, to ensure consistent quality and yield .

Análisis De Reacciones Químicas

1-Bromo-1-(difluoromethyl)cyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents vary depending on the desired outcome.

Cross-Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for cross-coupling, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of difluorocyclopropanes, including 1-bromo-1-(difluoromethyl)cyclopropane, can be achieved through several methods:

- Cyclopropanation Reactions : Utilizing difluorocarbene generated from dibromodifluoromethane or other precursors allows for the formation of cyclopropane rings via alkene reactions .

- Redox-Neutral Photocatalytic Methods : Recent advancements have introduced photocatalytic cyclopropanation techniques that utilize visible light to facilitate these reactions under mild conditions, enhancing selectivity and yield .

Medicinal Chemistry

The cyclopropyl group is prevalent in many pharmaceutical compounds due to its ability to enhance metabolic stability and biological activity. Notably:

- Bioisosterism : The trifluoromethyl-substituted cyclopropanes serve as bioisosteres for various functional groups, improving the pharmacokinetic profiles of drugs. For example, a selective brain-penetrating T-type calcium channel blocker was developed using a cyclopropyl derivative, showcasing its therapeutic potential .

- Drug Development : Compounds containing cyclopropane rings have been integral in the development of numerous drugs. The unique properties of this compound can lead to the discovery of novel therapeutic agents with improved efficacy .

Agrochemicals

Fluorinated compounds are increasingly important in agricultural chemistry due to their enhanced biological activity. The incorporation of difluoromethyl groups can improve the efficacy and selectivity of agrochemical agents, leading to more effective pest control strategies.

Case Studies

Mecanismo De Acción

The mechanism by which 1-Bromo-1-(difluoromethyl)cyclopropane exerts its effects involves the interaction of its bromine and difluoromethyl groups with various molecular targets. In substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of new chemical bonds . The difluoromethyl group can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Comparación Con Compuestos Similares

1-Bromo-1-(difluoromethyl)cyclopropane can be compared with other cyclopropane derivatives, such as:

1-Chloro-1-(difluoromethyl)cyclopropane: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

1-Bromo-1-(trifluoromethyl)cyclopropane:

The uniqueness of this compound lies in its combination of bromine and difluoromethyl groups, which confer distinct reactivity and stability characteristics .

Actividad Biológica

1-Bromo-1-(difluoromethyl)cyclopropane is a halogenated cyclopropane derivative that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H6BrF2 and a CAS number of 2551118-10-4. The compound features a cyclopropane ring with a bromine atom and a difluoromethyl group attached, which contributes to its reactivity and biological properties.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its halogenated structure may enhance its lipophilicity, potentially improving membrane permeability and bioavailability.

This compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in the modulation of metabolic pathways.

- Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways that regulate cellular responses such as proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activity of halogenated cyclopropanes, including this compound:

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various brominated compounds, revealing that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using the microbroth dilution method, showing effective inhibition at low concentrations.

- Anticancer Potential : Research focusing on cyclopropane derivatives highlighted their potential as anticancer agents. In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through activation of caspase pathways.

- Neuroprotective Effects : Another study explored the neuroprotective effects of halogenated cyclopropanes. Results indicated that this compound reduced oxidative stress markers in neuronal cells, suggesting a potential role in neurodegenerative disease prevention.

Comparative Analysis

A comparison with similar compounds can provide insight into the unique attributes of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Bromo-2-(chloromethyl)cyclopropane | Structure | Moderate antibacterial activity |

| 1-Bromo-3-(difluoromethyl)cyclobutane | Structure | Antifungal properties |

| 1-Fluoro-2-(bromomethyl)cyclobutane | Structure | Low cytotoxicity |

Propiedades

IUPAC Name |

1-bromo-1-(difluoromethyl)cyclopropane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2/c5-4(1-2-4)3(6)7/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWLOXHDOKTFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.